
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenols and aldehydes.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the phenol and aldehyde.
Cyclization: The intermediate undergoes cyclization to form the benzopyran ring structure.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in halogenated, nitrated, or sulfonated benzopyrans.
Scientific Research Applications
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Industry: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: The parent compound without the chloro, methoxy, and phenyl substitutions.
3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one: A similar compound lacking the chloro and methoxy groups.
3-Phenyl-2H-1-benzopyran-2-one: A compound with a phenyl group but without the chloro and methoxy groups.
Uniqueness
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87937-60-8 |
|---|---|
Molecular Formula |
C16H17ClO3 |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-12-9-5-6-10-13(12)20-15(18)16(14,17)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
InChI Key |
KXEJNDCFYVZCDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(CCCC2)OC(=O)C1(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


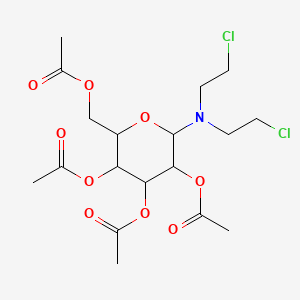
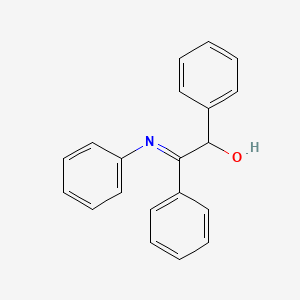
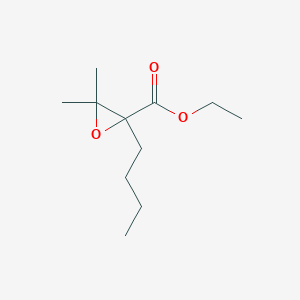
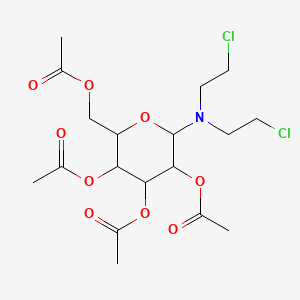
![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)


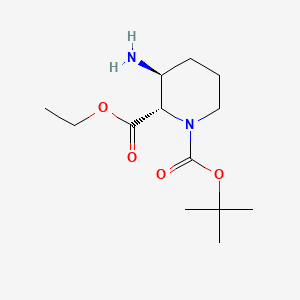

![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

